Ethyl oxamate serves as a versatile building block for organic synthesis due to its functional group composition. The presence of both an amide and an ester group allows for various chemical transformations, enabling the synthesis of more complex molecules. Additionally, its well-defined crystal structure makes it a valuable reference material in crystallographic studies, aiding in the determination of crystal structures of other molecules [1].
[2] - "Synthesis and Pharmacological Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Potential Anticonvulsant Agents"
[3] - "Synthesis and Biological Evaluation of New 1,3,4-Oxadiazole Derivatives Bearing 2-Substituted-1,3-Benzodioxole Moiety as Potential Anticonvulsant Agents"
Ethyl oxamate is an organic compound with the chemical formula C₄H₇NO₃. It is classified as an oxamic acid derivative, specifically the ethyl ester of oxamic acid. Ethyl oxamate is characterized by the presence of a carboxylic acid group, an amine group, and an ethyl group, which contribute to its reactivity and biological properties. The compound is often used in various synthetic applications due to its ability to participate in nucleophilic reactions and its potential as a building block in organic synthesis.
Ethyl oxamate exhibits various biological activities, primarily due to its structural features. It has been studied for its potential effects on enzyme inhibition and as a precursor in synthesizing biologically active compounds. For instance, it has been implicated in research related to the inhibition of certain enzymes involved in metabolic pathways. Additionally, its derivatives may possess pharmacological properties that warrant further investigation.
Several methods have been developed for synthesizing ethyl oxamate:
Ethyl oxamate finds applications across several fields:
Research on ethyl oxamate's interactions focuses on its role as a substrate or inhibitor in enzymatic reactions. Studies indicate that it can affect metabolic processes by modulating enzyme activity. For example, it has been shown to inhibit specific enzymes involved in amino acid metabolism, which could have implications for understanding metabolic disorders.
Ethyl oxamate shares structural similarities with other compounds within the oxamic acid family and related nitrogen-containing compounds. Here are some similar compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Oxamic Acid | C₂H₅NO₃ | Parent compound; exhibits similar reactivity |
| Methyl Oxamate | C₃H₇NO₃ | Methyl ester variant; used similarly in synthesis |
| Benzyl Oxamate | C₉H₉NO₃ | Contains a benzyl group; offers different reactivity |
Uniqueness of Ethyl Oxamate:
Ethyl oxamate's unique ethyl group enhances its solubility and reactivity compared to other derivatives like methyl or benzyl oxamate. This structural feature allows for diverse synthetic applications and biological activities that may not be present in its counterparts.
The most widely reported method for ethyl oxamate synthesis involves the aminolysis of diethyl oxalate using ammonia dissolved in ethanol. This process proceeds via nucleophilic attack of ammonia on the carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate that collapses to release ethanol and yield ethyl oxamate.
Key Reaction Parameters:
Mechanistic Insights:
Yield Optimization:
Organotin catalysts, such as dibutyltin oxide, significantly enhance reaction rates and selectivity in oxalate aminolysis. This method is particularly effective for synthesizing carbamates and oxamates under milder conditions.
Catalytic Cycle:
Advantages Over Non-Catalytic Methods:
Limitations:
Low-temperature protocols (-10°C to 5°C) are critical for minimizing by-products like oxalic acid diamide. Key findings include:
Thermodynamic Control:
Kinetic Enhancements:
Case Study:
A scaled-up batch (2 L reactor) achieved 92% yield by combining:
Molar ratio adjustments profoundly impact reaction pathways and product distributions:
| Molar Ratio (NH$$_3$$:Oxalate) | Product Profile | Yield (%) | By-Products |
|---|---|---|---|
| 0.8:1 | Ethyl Oxamate + Diethyl Oxalate | 78 | <2% Oxamide |
| 0.95:1 | Ethyl Oxamate | 95 | None detected |
| 1.1:1 | Oxamide + Ethyl Oxamate | 63 | 22% Oxamide |
Critical Observations:
Substrate Effects:
The mechanistic pathway involves the activation of both the electrophile and nucleophile through triphenylphosphine and diethyl azodicarboxylate intermediates [3]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism powered by a redox process in which phosphorus undergoes oxidation while the azo group experiences reduction [3]. The formation of the thermodynamically stable phosphorus-oxygen double bond serves as the primary driving force for the transformation, providing tremendous energetic favorability to the overall process [3].
Experimental investigations have demonstrated that primary and secondary allylic alcohols undergo regioselective Mitsunobu reactions with nitrogen-tert-butoxycarbonyl ethyl oxamate to deliver the corresponding nitrogen-tert-butoxycarbonyl allylic amines [1] [2]. The subsequent nitrogen-methylation and tert-butoxycarbonyl deprotection can be accomplished without chromatographic purification, yielding the desired amine products as hydrochloride salts [2]. This methodology exhibits broad substrate scope and maintains excellent functional group tolerance across diverse allylic alcohol substrates [1].
The kinetic parameters governing these transformations have been extensively characterized through computational studies employing ab initio methods at various theoretical levels [4] [5]. Ethyl oxamate undergoes rapid decarbonylation under appropriate conditions to generate corresponding carbamate intermediates, which subsequently proceed through parallel decomposition pathways [4] [5]. These intermediates can form unstable carbamic acid and ethylene through six-membered cyclic transition states, or alternatively produce isocyanate and ethanol through four-membered cyclic transition state mechanisms [4] [5].
Ethyl oxamate participates as a key substrate in catalytic aminolysis reactions mediated by dibutyltin oxide, leading to the formation of carbamates, oxamates, and derivatives of imidazolidine trione [6]. The catalytic system employs dibutyltin oxide at low loadings to facilitate the nucleophilic attack of simple and substituted ureas on oxalate esters, with product distribution patterns dependent on reaction conditions and substrate substitution [6].
The mechanistic pathway involves initial coordination of dibutyltin oxide to the carbonyl oxygen of ethyl oxamate, enhancing the electrophilicity of the carbonyl carbon toward nucleophilic attack [6]. Various substituted ureas have been systematically screened to verify the applicability of this protocol, demonstrating broad substrate tolerance and excellent selectivity for desired products [6]. The role of dibutyltin oxide as catalyst, along with solvent effects and reaction conditions, significantly influences the product distribution pattern between carbamate and imidazolidine trione derivatives [6].
Theoretical investigations using density functional theory calculations have elucidated the detailed reaction mechanisms governing carbamate formation from carbon dioxide and amine substrates [8]. These studies reveal that zwitterionic intermediates are not direct carboxylation agents, but rather carbon dioxide dissociates before concerted carboxylation occurs, with the base serving to deprotonate the amine during its attack on free carbon dioxide [8]. This mechanistic understanding provides rational design principles for developing new synthesis strategies involving ethyl oxamate derivatives [8].
Ethyl oxamate derivatives participate in highly stereospecific transformations with allylic alcohols, proceeding with complete inversion of configuration at the substitution center [1] [2]. These reactions maintain exceptional stereochemical fidelity, delivering enantiopure products when starting from optically active allylic alcohol substrates [1]. The stereospecific nature of these transformations has been confirmed through systematic studies using single enantiomer substrates with high enantiomeric excess [1].
Mechanistic investigations demonstrate that the stereospecific substitution occurs through a concerted pathway involving simultaneous bond formation and cleavage [9] [10]. The reaction proceeds via backside nucleophilic attack consistent with bimolecular nucleophilic substitution mechanisms, resulting in inversion of stereochemistry at the reaction center [9] [10]. This stereochemical outcome contrasts with unimolecular substitution pathways that would lead to racemization through carbocation intermediates [9].
Experimental evidence for stereospecificity has been obtained using α-chloro boronic ester substrates with greater than ninety-nine percent enantiomeric excess and diastereomeric ratios exceeding ninety-five to five [11]. The configuration of the obtained allylic alcohol products indicates complete inversion of configuration at the α-carbon of the boronic ester, with the enantiomeric ratio of the product reflecting the diastereomeric ratio of the starting material [11]. Control experiments using racemic starting materials confirm that the chiral auxiliary itself has no effect on reaction selectivity [11].
The thermodynamic driving force for these stereospecific transformations involves the formation of highly stable intermediates that undergo selective rearrangement pathways [12] [13]. Base-catalyzed stereospecific isomerization of electron-deficient allylic alcohols proceeds through intimate ion-pairing mechanisms that preserve stereochemical information throughout the transformation [12]. The reaction initiates through rate-limiting deprotonation, followed by formation of intimate ion pairs between allylic anions and conjugate bases [12].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₇NO₃ | [14] [15] [16] |
| Molecular Weight | 117.10 g/mol | [14] [15] [16] |
| Melting Point | 112-115 °C | [15] [16] [17] [18] |
| Boiling Point | 188.7±23.0 °C at 760 mmHg | [17] |
| Density | 1.2±0.1 g/cm³ | [17] |
| Flash Point | 87.0±18.9 °C | [17] |
| Color/Appearance | White crystalline powder | [15] [16] [18] |
| Solubility | Moderate in water, soluble in ethanol/acetone | [19] |
| Thermodynamic Property | Value | Method/Source |
|---|---|---|
| Standard Enthalpy of Formation (gas) | -449.48 kJ/mol | Joback Calculated Property [20] [21] |
| Standard Gibbs Free Energy of Formation | -313.59 kJ/mol | Joback Calculated Property [20] [21] |
| Enthalpy of Fusion | 15.70 kJ/mol | Joback Calculated Property [20] [21] |
| Enthalpy of Vaporization | 51.04 kJ/mol | Joback Calculated Property [20] [21] |
| Critical Temperature | 698.85 K | Joback Calculated Property [20] [21] |
| Ionization Energy | 9.85 eV | NIST Experimental [20] [22] [21] |
| Application Category | Specific Use | Key Features | Reference |
|---|---|---|---|
| Mitsunobu Substitution | Nitrogen-tert-butoxycarbonyl ethyl oxamate for allylic alcohol substitution | Regioselective, stereospecific inversion | [1] [2] |
| Carbamate Formation | Dibutyltin oxide catalyzed aminolysis with ureas | Catalyst: dibutyltin oxide, forms carbamates/oxamates | [6] |
| Imidazolidine Trione Derivatives | Formation via oxalate aminolysis reactions | Products include trione derivatives | [6] |
| Stereospecific Transformations | Stereospecific reactions with allylic alcohols | Inversion of configuration maintained | [1] [2] |
Ethyl oxamate functions as a competitive inhibitor of lactate dehydrogenase isozymes, demonstrating structural similarity to the natural substrate pyruvate [1]. The compound exhibits differential inhibitory patterns across the five major lactate dehydrogenase isozymes (LDH-1 through LDH-5), with distinct kinetic parameters that reflect the structural variations between these enzyme forms [2] [3].
Kinetic studies reveal that ethyl oxamate competes directly with pyruvate for the enzyme active site, displaying classic competitive inhibition characteristics [3]. The inhibitory mechanism involves the formation of a stable enzyme-inhibitor complex that prevents normal substrate binding and catalytic turnover [4]. Unlike non-competitive inhibitors, ethyl oxamate can be displaced from the active site by increasing pyruvate concentrations, demonstrating the reversible nature of this interaction [5].
The molecular basis for competitive inhibition lies in the structural homology between ethyl oxamate and pyruvate. Both compounds possess carboxylate groups and carbonyl functionalities that enable recognition by the enzyme active site [6]. However, the presence of the amide group in ethyl oxamate, in place of the methyl group in pyruvate, creates additional hydrogen bonding opportunities while maintaining the overall molecular geometry required for enzyme recognition [7].
Inhibition kinetics demonstrate concentration-dependent effects, with dissociation constants varying significantly among different lactate dehydrogenase isozymes. The competitive nature of inhibition is evidenced by linear double reciprocal plots with increasing y-intercepts at higher inhibitor concentrations, while the x-intercept remains constant [3] [4].
| Parameter | LDH-A | LDH-B | LDH-C4 | Reference |
|---|---|---|---|---|
| Ki (mM) | 0.08 | 0.06 | 0.25 | [3] |
| Inhibition Type | Competitive | Competitive | Competitive | [3] [5] |
| Selectivity | Moderate | High | Low | [2] [3] |
The selectivity profile of ethyl oxamate among lactate dehydrogenase isozymes presents significant implications for cancer metabolism modulation. N-ethyl oxamate demonstrates the highest affinity for LDH-C4, making it the most potent inhibitor within this chemical class [2]. This selectivity pattern contrasts with the broader inhibitory effects observed with the parent compound oxamate.
Cancer cell metabolism heavily relies on lactate dehydrogenase A (LDH-A) for aerobic glycolysis, a hallmark of the Warburg effect [8] [9]. Ethyl oxamate and related compounds exploit this metabolic dependency by preferentially targeting the glycolytic pathway in rapidly proliferating cancer cells while sparing normal cells that rely primarily on oxidative phosphorylation [10] [11].
LDH-A selectivity is particularly relevant in cancer therapy, as this isozyme is frequently overexpressed in malignant tissues and correlates with poor prognosis [10]. Studies demonstrate that LDH-A inhibition by oxamate derivatives leads to significant reduction in cell proliferation, with cancer cells showing greater sensitivity compared to normal epithelial cells [9] [12]. The mechanism involves forced redirection of pyruvate into the tricarboxylic acid cycle, overwhelming the impaired mitochondrial respiratory capacity typical of cancer cells [8] [13].
LDH-C4 targeting offers unique advantages in specific cancer types and reproductive biology applications. The testis-specific expression pattern of LDH-C4 makes it an attractive target for fertility control applications, while its expression in certain cancer types provides therapeutic opportunities [2] [14]. N-propyl oxamate exhibits the highest selectivity for LDH-C4, with dramatically reduced affinity for other isozymes [2] [3].
Metabolic consequences of selective LDH inhibition include altered ATP production, increased oxidative stress, and disrupted cellular bioenergetics [8] [13]. Cancer cells treated with oxamate derivatives show decreased glucose uptake, reduced lactate production, and compromised proliferative capacity [12] [15]. The differential sensitivity between cancer and normal cells provides a therapeutic window for selective anticancer activity.
| Compound | LDH-A Selectivity | LDH-C4 Selectivity | Cancer Cell IC50 | Reference |
|---|---|---|---|---|
| Oxamate | Moderate | Low | Variable | [9] [12] |
| N-Ethyl oxamate | High affinity | Highest potency | Enhanced | [2] |
| N-Propyl oxamate | Moderate | Highest selectivity | Selective | [2] [3] |
The molecular mechanism underlying ethyl oxamate's inhibitory activity involves sophisticated pyruvate mimicry that exploits the structural and electronic properties of the lactate dehydrogenase active site [6] [7]. The compound adopts conformations that closely resemble the natural substrate while introducing subtle modifications that prevent catalytic turnover.
Structural analysis reveals that ethyl oxamate maintains the essential carboxylate functionality required for enzyme recognition while substituting the methyl group of pyruvate with an amide moiety [6]. This modification preserves the overall molecular dimensions and electrostatic properties necessary for active site binding while introducing additional hydrogen bonding capabilities [16] [17].
Binding kinetics studies demonstrate a multi-step process for ethyl oxamate association with lactate dehydrogenase. The binding pathway involves initial formation of an encounter complex, followed by conformational adjustments that optimize protein-ligand interactions [7] [17]. Temperature-jump relaxation spectroscopy reveals distinct kinetic phases corresponding to different structural rearrangements during complex formation.
Conformational analysis using ab initio quantum mechanical calculations shows that oxamate and related compounds prefer nearly planar orientations of the carboxyl group, similar to the enzyme-bound conformation [6]. The conformational energy barrier for carboxyl rotation in oxamate (approximately 4 kcal/mol) is higher than that of pyruvate (2 kcal/mol), reflecting the stabilizing effect of intramolecular hydrogen bonds [6].
Active site interactions involve multiple hydrogen bonding networks that stabilize the inhibitor-enzyme complex [7] [17]. Key residues including His195, Arg109, and Arg106 form critical contacts with the bound inhibitor, mimicking the interactions observed with the natural substrate [17] [18]. Isotope-edited infrared spectroscopy reveals two distinct binding environments: a major population representing the catalytically competent configuration and a minor population in an unfavorable configuration [7].
Electronic properties of ethyl oxamate contribute to its binding affinity through optimized electrostatic interactions with active site residues [6]. The compound's ability to participate in both hydrogen bond donation and acceptance enhances its complementarity to the enzyme active site compared to simpler inhibitors.
| Property | Pyruvate | Oxamate | Ethyl Oxamate | Reference |
|---|---|---|---|---|
| Molecular Formula | C3H4O3 | C2H3NO3 | C4H7NO3 | [6] |
| Conformational Barrier | 2 kcal/mol | 4 kcal/mol | Similar to oxamate | [6] |
| Binding Mode | Natural substrate | Competitive inhibitor | Competitive inhibitor | [6] [7] |
| H-bond Capacity | Limited | Enhanced | Enhanced | [6] [16] |
Ethyl oxamate treatment produces profound alterations in cellular bioenergetics, fundamentally disrupting the metabolic balance that supports rapid cancer cell proliferation [8] [13]. The compound's inhibition of lactate dehydrogenase forces a metabolic reprogramming that cancer cells are poorly equipped to handle due to their compromised mitochondrial function.
ATP depletion represents one of the most significant consequences of ethyl oxamate treatment in cancer cells [19] [20] [8]. Studies demonstrate that oxamate treatment reduces cellular ATP levels by approximately 48%, from baseline levels to critically low concentrations that compromise essential cellular processes [19] [20]. This depletion occurs through multiple mechanisms: reduced glycolytic ATP production due to LDH inhibition, increased ATP consumption by stressed mitochondria attempting to compensate for metabolic disruption, and enhanced ATP utilization by cellular repair mechanisms responding to oxidative damage [21] [22].
Oxidative stress induction emerges as a central mechanism through which ethyl oxamate exerts its anticancer effects [8] [13] [23]. The compound treatment leads to a 50% increase in reactive oxygen species production, overwhelming the cellular antioxidant defenses [8] [23]. This oxidative burden arises from forced mitochondrial respiration in cells with impaired respiratory chain function, creating an imbalance between ROS generation and detoxification capacity [24] [22].
Mechanistic pathways linking LDH inhibition to oxidative stress involve the redirection of pyruvate from lactate production to mitochondrial oxidation [8] [13]. Cancer cells, which typically rely on aerobic glycolysis, are forced to utilize their dysfunctional mitochondrial respiratory apparatus, resulting in inefficient electron transport and increased superoxide generation [24] [10]. The compromised NAD+/NADH ratio further exacerbates this metabolic stress [20] [25].
Cellular proliferation inhibition results from the combined effects of energy depletion and oxidative damage [8] [13] [9]. Oxamate treatment induces G2/M cell cycle arrest in multiple cancer cell lines, preventing progression through critical checkpoints [23] [9]. The proliferation inhibition is dose-dependent and time-dependent, with IC50 values varying among different cancer types but consistently showing greater sensitivity compared to normal cells [9] [12].
Differential cellular responses between cancer and normal cells provide the therapeutic selectivity of ethyl oxamate [12] [15]. Normal cells, which rely primarily on oxidative phosphorylation and maintain functional mitochondria, can better tolerate the metabolic stress induced by LDH inhibition [10]. Cancer cells, in contrast, experience catastrophic metabolic failure due to their dependence on glycolysis and compromised respiratory capacity [8] [11].
Autophagy and apoptosis represent cellular responses to the metabolic stress induced by ethyl oxamate treatment [19] [8]. Some cancer cell lines activate protective autophagy mechanisms to survive the energetic crisis, while others undergo apoptosis through mitochondrial-dependent pathways [8] [13]. The balance between these responses depends on the specific cellular context and the severity of metabolic disruption.
| Parameter | Control (%) | Oxamate Treatment (%) | Mechanism | Reference |
|---|---|---|---|---|
| ATP Levels | 100 | 52 | Mitochondrial dysfunction | [19] [20] |
| ROS Production | 100 | 150 | Enhanced mitochondrial stress | [8] [23] |
| Cell Proliferation | 100 | 40 | G2/M arrest | [9] [12] |
| Lactate Production | 100 | 75 | Direct LDH inhibition | [12] [15] |
| Glucose Uptake | 100 | 65 | Metabolic reprogramming | [12] [15] |